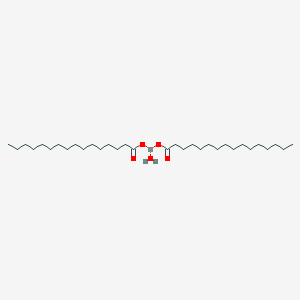
Bis(hexadecanoato-O)hydroxyaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hexadecanoato-O)hydroxyaluminium is an organoaluminum compound commonly used in various industrial and scientific applications. It is known for its role as a catalyst, lubricant, and surface treatment agent. This compound is also utilized in certain polymerization reactions and in the field of materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(hexadecanoato-O)hydroxyaluminium is typically synthesized through chemical synthesis methods. The specific preparation steps can be optimized and adjusted based on the desired application. The synthesis often involves the reaction of hexadecanoic acid with aluminum hydroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to specific temperatures and pressures to achieve the desired product. The process is carefully monitored to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Bis(hexadecanoato-O)hydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can also participate in reduction reactions, where it may act as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic compounds for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions may produce new organoaluminum compounds .
Aplicaciones Científicas De Investigación
Bis(hexadecanoato-O)hydroxyaluminium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological systems and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic applications and as a component in medical devices.
Industry: Utilized in metal processing, surface treatment, and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism by which Bis(hexadecanoato-O)hydroxyaluminium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and providing an alternative reaction pathway. In biological systems, it may interact with cellular components and influence biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(octadecanoato-O)hydroxyaluminium
- Bis(dodecanoato-O)hydroxyaluminium
- Bis(tetradecanoato-O)hydroxyaluminium
Uniqueness
Bis(hexadecanoato-O)hydroxyaluminium is unique due to its specific chain length and the resulting physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit distinct solubility, reactivity, and catalytic properties .
Propiedades
Número CAS |
14236-50-1 |
|---|---|
Fórmula molecular |
C32H64AlO5 |
Peso molecular |
555.8 g/mol |
InChI |
InChI=1S/2C16H32O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;/h2*2-15H2,1H3,(H,17,18);;1H2/q;;+2;/p-2 |
Clave InChI |
SAYXINFWJYFMCP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)

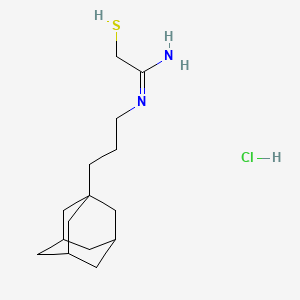

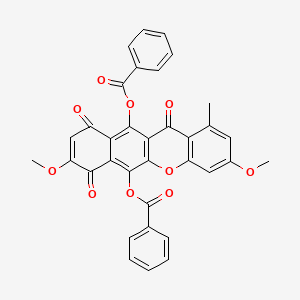

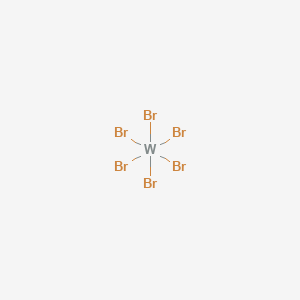
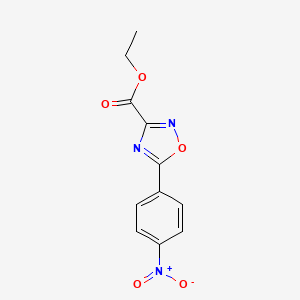
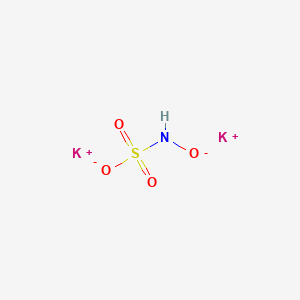
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
